Enzyme Kinetics: Ethyl 3-Oxohexanoate vs. Ethyl 3-Oxobutyrate with (R)-Specific Oxidoreductase
Ethyl 3-oxohexanoate exhibits an 8.5-fold lower Km value compared to ethyl 3-oxobutyrate for the (R)-specific oxidoreductase purified from Saccharomyces cerevisiae, indicating a significantly higher affinity for this enzyme's active site [1].
| Evidence Dimension | Michaelis-Menten constant (Km) |
|---|---|
| Target Compound Data | 2.0 mM |
| Comparator Or Baseline | Ethyl 3-oxobutyrate: 17.0 mM |
| Quantified Difference | 8.5-fold lower Km (higher affinity) for ethyl 3-oxohexanoate |
| Conditions | Purified (R)-oxidoreductase from Saccharomyces cerevisiae, NADPH cofactor, pH 6.1 |
Why This Matters
Higher enzyme affinity enables more efficient biocatalytic conversions, reducing catalyst loading and improving process economics for chiral hydroxy ester production.
- [1] Heidlas, J., Engel, K. H., & Tressl, R. (1991). Purification and characterization of two oxidoreductases catalyzing the enantioselective reduction of 3-oxo, 4-oxo and 5-oxo esters. European Journal of Biochemistry, 196(3), 715-721. View Source
